N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,14-6-5-10-19-12-14)21-16-8-2-1-7-15(16)17-13-22-11-4-3-9-18(22)20-17/h1-2,5-8,10,12-13,21H,3-4,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTKKBRCQBJMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . The reaction conditions often include the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes targeted modifications at its sulfonamide and imidazo[1,2-a]pyridine moieties:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 70°C | Sulfone derivative | 78% |
| N-Alkylation | CH₃I, NaH, THF, 0°C → RT | N-Methylated sulfonamide | 82% |
| Halogenation | NBS, AIBN, CCl₄, reflux | Brominated imidazo[1,2-a]pyridine | 65% |
| Hydrolysis | NaOH (6M), EtOH/H₂O, 100°C | Cleavage of sulfonamide to amine | 58% |
The sulfonamide group exhibits nucleophilic aromatic substitution (SNAr) reactivity under basic conditions, enabling coupling with electron-deficient aryl halides .
Suzuki-Miyaura Coupling
The palladium-catalyzed cross-coupling reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with a boronic acid, and reductive elimination to form a new C–C bond. This method has been critical for introducing substituents to the phenyl ring .
SNAr at Sulfonamide
The electron-withdrawing sulfonyl group activates the pyridine ring for nucleophilic attack. For example, reaction with amines in DMF at 100°C yields substituted sulfonamides via a Meisenheimer intermediate .
Reductive Hydrogenation
Catalytic hydrogenation selectively reduces the imidazo[1,2-a]pyridine’s unsaturated bonds, preserving the sulfonamide functionality. This step is crucial for modifying the compound’s lipophilicity .
Catalytic Systems and Optimization
| Catalyst | Reaction | Efficiency (TON) | Conditions |
|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki coupling | 320 | DME, 90°C, 6 h |
| CuI/1,10-phenanthroline | Ullmann-type coupling | 150 | DMSO, 120°C, 12 h |
| NaH | N-Alkylation | N/A | THF, 0°C → RT |
Microwave irradiation enhances reaction rates by 3–5× compared to conventional heating .
Scientific Research Applications
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antituberculosis agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
- Imidazo[1,2-a]pyridine Derivatives: N-Substituted Imidazo[1,2-a]pyridin-2-yl-acetamides: These compounds (e.g., II in ) replace the sulfonamide group with an acetamide, reducing hydrogen-bonding capacity. Studies suggest acetamide derivatives exhibit moderate bioactivity in antimicrobial assays, whereas sulfonamide groups enhance solubility and target binding in enzyme inhibition models . Tetrahydroimidazo[1,2-a]pyridines: describes diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d). Unlike the target compound, 2d includes ester and nitrile groups, which confer higher lipophilicity (logP ~3.2) compared to the sulfonamide-containing target (estimated logP ~1.8) .
Sulfonamide vs. Sulfonate/Carboxamide Derivatives
- Sulfonate Pyridazine Analogs : details 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a). The sulfonate ester in 7a is more hydrolytically labile than the sulfonamide in the target compound, limiting its in vivo stability .
- Computational studies suggest carboxamides exhibit weaker interactions with kinase ATP-binding pockets compared to sulfonamides .
Patent-Based Analogs
lists multiple imidazo[1,2-a]pyridine derivatives, including 1-[(6-chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine . This compound shares the saturated core but incorporates nitro and chloro-substituted pyridine groups, which may increase electrophilicity and toxicity risks compared to the target’s sulfonamide .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula from .
Research Findings
- Synthetic Accessibility : The target compound’s synthesis is more complex than acetamide analogs due to sulfonylation steps, requiring controlled conditions to avoid over-sulfonation .
- Thermal Stability : Saturated imidazo[1,2-a]pyridine cores (e.g., 5H,6H,7H,8H systems) exhibit higher thermal stability (>200°C) than unsaturated analogs, as shown in thermogravimetric analysis .
- SAR Insights : The pyridine-3-sulfonamide group in the target compound likely improves π-π stacking and hydrogen bonding with biological targets, correlating with lower IC50 values in kinase assays compared to carboxamide or ester derivatives .
Biological Activity
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[1,2-a]pyridine core linked to a phenyl group and a sulfonamide moiety. The molecular formula is , and its structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds with similar structures have shown submicromolar inhibitory activity against various tumor cell lines. One study reported that certain derivatives exhibited IC50 values ranging from 0.09 μM to 0.43 μM against human non-small cell lung cancer cells (HCC827) . The mechanism involves the inhibition of the PI3Kα pathway, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also demonstrated significant antimicrobial properties. The compound's sulfonamide group enhances its binding affinity to bacterial enzymes, contributing to its antibacterial effects. Studies indicate that these compounds can inhibit the growth of various bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory activity of imidazo[1,2-a]pyridine derivatives has been documented in several studies. These compounds may modulate inflammatory pathways by inhibiting specific cytokines or enzymes involved in inflammation .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyridine derivatives indicates that modifications on the imidazole or pyridine rings can significantly influence biological activity. For example:
- Substituents at the 6-position of the imidazo ring often enhance anticancer activity.
- The presence of electron-withdrawing groups in the phenyl moiety increases binding affinity to target proteins .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group plays a crucial role in enhancing the compound's pharmacological properties by facilitating stronger interactions with biological targets.
Case Studies
- Anticancer Study : A series of derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. Notably, one compound demonstrated significant potency with an IC50 value of 0.09 μM against HCC827 cells .
- Antimicrobial Evaluation : Another study assessed the antibacterial effects of related compounds against Mycobacterium tuberculosis, revealing promising inhibitory concentrations .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, imidazo[1,2-a]pyridine intermediates can be synthesized via cyclocondensation of 2-aminopyridines with α-haloketones, followed by sulfonylation. Key steps include:
- Phosphorus oxychloride (POCl₃)-DMF-mediated formylation to introduce aldehyde groups (e.g., as in , where 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde was synthesized under reflux for 8 hours in chloroform) .
- Sulfonylation using pyridine-3-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to attach the sulfonamide moiety, as seen in analogous protocols for imidazo[1,2-a]pyrimidine derivatives .
Microwave-assisted synthesis (e.g., 66–67% yields for similar imidazo[1,2-a]pyridine derivatives in ) can reduce reaction times .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10 ppm, broad). For example, in , compound 5y showed distinct aromatic coupling patterns (J = 8.2 Hz) and imidazo[1,2-a]pyridine CH resonances at δ 6.8–7.5 ppm .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and imidazo C=N absorption (~1600 cm⁻¹) .
- HRMS : Validate molecular weight with <5 ppm error (e.g., used HRMS to confirm compound 2d) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies. For example, highlights reaction path searches using quantum calculations to optimize conditions (e.g., solvent effects, temperature) .
- Machine Learning : Train models on existing reaction datasets (e.g., PubChem or ICReDD databases) to predict regioselectivity in sulfonylation or cyclization steps .
Q. How can structural modifications enhance the compound’s biological activity?
- Methodological Answer :
- SAR Studies : Modify substituents on the phenyl or pyridine rings. For example:
- Electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring improve metabolic stability (as in ’s fluorinated derivatives) .
- N-Substituted acetamides (e.g., ) increase solubility and target binding affinity .
- Bioisosteric Replacement : Replace the sulfonamide with carboxamide or urea groups while maintaining hydrogen-bonding capacity .
Q. How can contradictory data on reaction yields or purity be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize solvents, catalysts, and temperature (e.g., achieved 66% yield under microwave conditions vs. 55% in ’s conventional heating) .
- Analytical Validation : Use HPLC (≥98% purity criteria, as in ) and DSC to assess crystallinity and polymorphic forms .
- DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., molar ratios, reaction time) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
